molecular formula C18H35NO5 B1206085 Broussonetine D CAS No. 173220-08-1

Broussonetine D

Katalognummer B1206085
CAS-Nummer: 173220-08-1
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: HLJOKJJUFIWVNY-BRSBDYLESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Broussonetine D is a polyhydroxylated alkaloid, also known as an iminosugar . It belongs to the pyrrolidine class of iminosugars and is a glycosidase inhibitor . It has been isolated from the plant species Broussonetia kazinoki Siebold (Moraceae), a deciduous tree growing in several Far East countries, mainly China and Japan .


Synthesis Analysis

The synthesis of Broussonetine D has been performed in a convergent, stereocontrolled way from D-serine as the chiral starting material . A cross metathesis step was one key feature of the synthesis . The versatility of the synthetic concept chosen permits the access to many members of this compound family, both natural ones and analogues thereof .


Molecular Structure Analysis

The molecular structure of Broussonetine D has been elucidated using spectroscopic evidence . It has been formulated as (2R,3R,4R,5R)-2-hydroxymethyl-3,4-dihydroxy-5-[7-(cyclohexy-2-on-1(6)-enyl)heptyl]pyrrolidine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Broussonetine D include a cross metathesis step . This step is key to the synthesis process .


Physical And Chemical Properties Analysis

Broussonetine D is a colorless oil . Its molecular formula is C18H31NO4 .

Wissenschaftliche Forschungsanwendungen

Glycosidase Inhibition

Broussonetine D, along with other similar compounds, has been identified as an inhibitor of various glycosidases. This property is significant as glycosidase inhibitors are useful in biochemical research and potentially in treating diseases like diabetes and cancer. Studies have shown that Broussonetine D and related alkaloids exhibit inhibition against enzymes like β-glucosidase, β-galactosidase, and β-mannosidase. These findings suggest potential applications in therapeutic areas where modulation of glycosidase activity is beneficial (Shibano, Kitagawa, & Kusano, 1997); (Shibano, Tsukamoto, & Kusano, 1999).

Biosynthesis Studies

Research on Broussonetine D also encompasses its biosynthesis. Understanding how these compounds are biosynthesized is crucial for potential large-scale production or modification. Studies using feeding experiments and NMR spectroscopy revealed that broussonetines, including Broussonetine D, are synthesized through pathways similar to those of sphingosine and phytosphingosine (Shibano, Tsukamoto, Inoue, Takase, & Kusano, 2001).

Synthetic Routes

The synthesis of Broussonetine D is another area of focus. The development of synthetic routes allows researchers to produce these compounds in the laboratory, which is essential for further research and potential drug development. Studies have demonstrated successful total synthesis and stereochemical assignment of Broussonetine D, providing a pathway for its laboratory production (Zhao, Kato, Sato, Jia, & Yu, 2013).

Wirkmechanismus

Broussonetine D is a glycosidase inhibitor . It displays a strong inhibitory activity against bovine liver b-galactosidase .

Eigenschaften

CAS-Nummer

173220-08-1

Produktname

Broussonetine D

Molekularformel

C18H35NO5

Molekulargewicht

345.5 g/mol

IUPAC-Name

13-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one

InChI

InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18-/m1/s1

InChI-Schlüssel

HLJOKJJUFIWVNY-BRSBDYLESA-N

Isomerische SMILES

C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O

SMILES

C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O

Kanonische SMILES

C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O

Synonyme

broussonetine D

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Broussonetine D
Reactant of Route 2
Broussonetine D
Reactant of Route 3
Broussonetine D
Reactant of Route 4
Broussonetine D
Reactant of Route 5
Broussonetine D
Reactant of Route 6
Broussonetine D

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.